Skatole-d8

説明

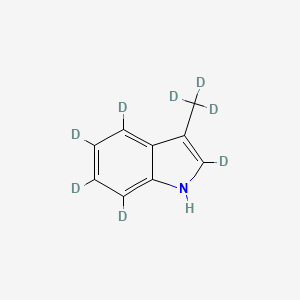

Structure

3D Structure

特性

分子式 |

C9H9N |

|---|---|

分子量 |

139.22 g/mol |

IUPAC名 |

2,4,5,6,7-pentadeuterio-3-(trideuteriomethyl)-1H-indole |

InChI |

InChI=1S/C9H9N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6,10H,1H3/i1D3,2D,3D,4D,5D,6D |

InChIキー |

ZFRKQXVRDFCRJG-JGUCLWPXSA-N |

異性体SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C([2H])([2H])[2H])[2H])[2H] |

正規SMILES |

CC1=CNC2=CC=CC=C12 |

製品の起源 |

United States |

Foundational & Exploratory

Skatole-d8 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Skatole-d8, a deuterated analog of Skatole (3-methylindole). This document details its chemical properties, applications in research and development, relevant biological pathways, and experimental methodologies.

Core Properties of this compound

This compound is a stable isotope-labeled form of Skatole, where eight hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification assays, where it serves as an internal standard.

| Property | Value | Reference |

| CAS Number | 697807-03-7 | N/A |

| Molecular Formula | C₉HD₈N | N/A |

| Molecular Weight | 139.22 g/mol | N/A |

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the accurate quantification of Skatole in various biological matrices. This is crucial in studies related to:

-

Pharmacokinetics: Deuterated standards like this compound are used as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of Skatole and related compounds.

-

Metabolomics: In the analysis of the gut microbiome's metabolic output, this compound allows for precise measurement of Skatole, a significant microbial metabolite of tryptophan.

-

Food Science: It is used in the quantification of Skatole in pork fat, a key compound responsible for "boar taint," an off-odor and flavor in meat from some male pigs.

Biological Significance of Skatole

Skatole, the non-deuterated parent compound, is a bacterial metabolite of tryptophan that plays a significant role in intestinal homeostasis and pathology. It exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AhR) and the p38 mitogen-activated protein kinase (MAPK) signaling pathway.

Skatole-Mediated Signaling Pathway

The following diagram illustrates the known signaling pathway initiated by Skatole in intestinal epithelial cells.

Quantitative Data

Skatole has been shown to induce the expression of cytochrome P450 enzymes, such as CYP1A1, in a dose- and time-dependent manner. The following table summarizes the fold change in CYP1A1 mRNA expression in HepG2-C3 cells upon treatment with different concentrations of Skatole.

| Skatole Concentration | 2 hours | 8 hours | 24 hours |

| 1 µM | No significant change | No significant change | No significant change |

| 10 µM | ~4-fold increase | ~6-fold increase | No significant change |

| 100 µM | ~5-fold increase | ~10-fold increase | ~12-fold increase |

Data adapted from Rasmussen et al., PLOS ONE, 2016.

Experimental Protocols

Quantification of Skatole in Pork Fat using this compound by LC-MS/MS

This method is used for the quantitative analysis of Skatole in pork fat, with this compound as an internal standard, to assess boar taint.

1. Sample Preparation:

-

A sample of pork back fat is frozen in liquid nitrogen and ground.

-

The fat is rendered by heating and centrifugation to separate the lipid fraction.

-

A known amount of the melted fat is spiked with a solution of this compound at a specific concentration.

-

The analytes are extracted from the fat matrix using a suitable organic solvent, such as methanol.

-

The extract is then purified, often by freezing to precipitate lipids, followed by filtration or

Safeguarding Skatole-d8: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skatole-d8, the deuterated analog of 3-methylindole, is a critical internal standard for the quantitative analysis of skatole in various biological matrices. Its structural similarity and mass difference make it an ideal tool for mass spectrometry-based applications, including pharmacokinetic studies, metabolic profiling, and clinical diagnostics. The accuracy and reliability of these analytical methods are contingent upon the stability and purity of the this compound standard. This technical guide provides an in-depth overview of the best practices for the storage and handling of this compound, along with recommended experimental approaches for stability assessment. While specific quantitative stability data for this compound is not extensively published, this guide synthesizes general principles for deuterated compounds and specific recommendations for skatole and its deuterated analog.

This compound: Chemical Properties and Stability Profile

This compound (3-methylindole-d8) is a stable, non-radioactive isotopic analog of skatole. The replacement of hydrogen atoms with deuterium can, in some cases, alter the pharmacokinetic and metabolic profiles of a compound; however, for its use as an analytical standard, the primary concern is its chemical stability during storage and handling.

Like its non-deuterated counterpart, this compound is a crystalline solid that is sensitive to light and incompatible with strong oxidizing agents and acids. Exposure to these conditions can lead to degradation, compromising the integrity of the standard and leading to inaccurate analytical results.

Recommended Storage Conditions

Proper storage is paramount to maintaining the stability and isotopic enrichment of this compound. The following conditions are recommended based on supplier information and general guidelines for deuterated compounds.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Container | Additional Notes |

| Solid | -20°C | Long-term | Tightly sealed, amber glass vial | Protect from light. Allow to equilibrate to room temperature before opening to prevent condensation. |

| Stock Solution | -20°C | Up to 1 month | Tightly sealed, amber glass vial | Use a high-purity, anhydrous solvent. Prepare fresh solutions as needed. |

| Stock Solution | -80°C | Up to 6 months | Tightly sealed, amber glass vial | Ideal for long-term storage of solutions. Minimize freeze-thaw cycles. |

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound for sensitive analytical applications, it is advisable to perform periodic stability assessments. The following outlines a general framework for a forced degradation study and a stability-indicating HPLC method. These protocols should be validated specifically for this compound.

Forced Degradation Study

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 105°C for 48 hours.

-

Photostability: Expose the solution to a calibrated light source according to ICH Q1B guidelines. Include a dark control sample wrapped in aluminum foil.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (see below).

-

Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and quantify any degradation products.

Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV or PDA detector.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Method Validation:

The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. The ability of the method to separate this compound from its potential degradation products (generated during the forced degradation study) is critical for demonstrating its stability-indicating nature.

Visualizing Experimental Workflows

Diagram 1: Forced Degradation Study Workflow

Caption: Workflow for a forced degradation study of this compound.

Diagram 2: Stability-Indicating Method Development Logic

Caption: Logical flow for developing a stability-indicating method.

Conclusion

The chemical stability of this compound is a critical factor in the accuracy and reproducibility of analytical methods that utilize it as an internal standard. While comprehensive, publicly available stability data for this compound is limited, adherence to the storage and handling guidelines presented in this document will help to ensure its integrity. For applications requiring the highest level of analytical rigor, it is recommended that researchers perform in-house stability assessments using validated, stability-indicating analytical methods. By following these best practices, scientists and drug development professionals can confidently use this compound in their research and development activities.

Technical Guide to the Safety Data for Skatole-d8

This document provides a comprehensive overview of the safety data for Skatole-d8. As specific toxicological and safety data for the deuterated form are limited, this guide is based on the well-established safety profile of its non-deuterated parent compound, Skatole (3-Methylindole, CAS: 83-34-1). It is standard practice to handle isotopically labeled compounds with the same precautions as the parent compound. This compound is primarily used as a labeled internal standard in research and drug development for quantitative analysis.

Chemical Identification

This compound is the deuterium-labeled version of Skatole. The primary physical difference is its molecular weight.

| Identifier | This compound | Skatole (Parent Compound) |

| Chemical Name | 3-Methylindole-d8 | 3-Methylindole |

| Synonyms | This compound | Skatol, Scatole, beta-Methylindole |

| CAS Number | 697807-03-7 | 83-34-1 |

| Molecular Formula | C₉HD₈N | C₉H₉N |

| Molecular Weight | 139.22 g/mol | 131.17 g/mol |

Hazard Identification and GHS Classification

The following data is for Skatole (CAS 83-34-1). This compound should be considered to have the same hazards. The compound is classified as an irritant and is hazardous to the aquatic environment.

| GHS Classification | Details |

| Pictograms | GHS07 (Irritant), GHS09 (Environmentally Hazardous) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H410 / H411: Very toxic/Toxic to aquatic life with long lasting effects. |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. |

Physical and Chemical Properties

Skatole is a white to brownish crystalline solid with a characteristic fecal odor at high concentrations, which becomes floral at high dilution.

| Property | Value |

| Appearance | White to off-white crystalline solid, flakes, or powder. |

| Melting Point | 95 - 96 °C |

| Boiling Point | 265 - 266 °C |

| Flash Point | 121 - 132 °C |

| Solubility | DMSO: 100 mg/mL Water: 0.49 g/L at 25 °C Soluble in ethanol, ether, and other organic solvents. |

| Partition Coefficient (Log P) | 2.6 |

Toxicological and Health Effects

Toxicological data is derived from studies on the parent compound, Skatole. It is classified as acutely toxic if swallowed and causes irritation to the skin, eyes, and respiratory system.

| Toxicity Data | Value |

| Acute Oral Toxicity (LD50) | 3450 mg/kg (Rat) |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Serious Eye Damage/Irritation | Causes serious eye irritation. |

| Carcinogenicity | Not classified as a carcinogen by NTP, IARC, or OSHA. |

| Germ Cell Mutagenicity | Shall not be classified as germ cell mutagenic. |

Biological Interaction and Signaling Pathway

Skatole is produced by intestinal bacteria from the metabolism of L-tryptophan. It has been shown to regulate intestinal epithelial cellular functions by activating the Aryl Hydrocarbon Receptor (AhR) and the p38 MAP kinase pathway.

An In-depth Technical Guide to the Physical and Chemical Properties of Skatole-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Skatole-d8, a deuterated analog of Skatole (3-methylindole). This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and experimental workflows.

Core Physical and Chemical Properties

This compound is a valuable tool in metabolic research, particularly in studies involving the gut microbiome and its influence on host physiology. Its deuteration provides a distinct mass signature, allowing it to be traced and quantified in complex biological matrices. The physical and chemical properties of this compound are summarized below, with data for its non-deuterated counterpart, Skatole, provided for comparison.

Table 1: Physical and Chemical Properties of this compound and Skatole

| Property | This compound | Skatole |

| CAS Number | 697807-03-7 | 83-34-1 |

| Molecular Formula | C₉HD₈N | C₉H₉N |

| Molecular Weight | 139.22 g/mol | 131.17 g/mol |

| Appearance | Not explicitly specified; likely a white to brownish solid | White to brownish crystalline solid |

| Melting Point | Not explicitly specified; expected to be similar to Skatole | 93-97 °C |

| Boiling Point | Not explicitly specified; expected to be similar to Skatole | 265-266 °C |

| Solubility | DMSO: 100 mg/mL | Soluble in hot water, alcohol, benzene, chloroform, and ether. Also soluble in ethanol and other organic solvents. |

Experimental Protocols

The analysis and synthesis of this compound and related compounds often involve standard analytical and synthetic chemistry techniques. Below are detailed methodologies for common experimental procedures.

High-Performance Liquid Chromatography (HPLC) for Skatole Analysis

This protocol is adapted from methods developed for the quantification of Skatole in biological samples.

-

Objective: To quantify the concentration of Skatole (and by extension, this compound with appropriate standard) in a sample matrix.

-

Instrumentation:

-

Isocratic HPLC system

-

Fluorimetric Detector (Excitation λ = 280 nm, Emission λ = 360 nm)

-

Reversed-phase C18 column (e.g., POROSHELL 120 EC-C18, 50 x 4.6 mm, 2.7 µm)

-

-

Reagents:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Skatole standard

-

-

Mobile Phase: A mixture of water, acetonitrile, and methanol. A representative mobile phase composition is 52:40:8 (water:acetonitrile:methanol).

-

Procedure:

-

Sample Preparation: For fecal samples, homogenize 0.5 g of the sample with 2 mL of methanol. The extract can be further purified using a solid-phase extraction cartridge like Amberlite XAD-8.

-

Standard Curve Preparation: Prepare a series of Skatole standard solutions of known concentrations (e.g., ranging from 0.5 µg/mL to 100 µg/mL).

-

Injection: Inject 20 µL of the prepared sample or standard solution into the HPLC system.

-

Chromatography: Run the HPLC with the specified mobile phase at a flow rate of 1.0 mL/min.

-

Detection and Quantification: Monitor the fluorescence signal at the specified wavelengths. The retention time for Skatole should be determined from the standard runs. Quantify the amount of Skatole in the sample by comparing its peak area to the standard curve.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Skatole Analysis

This protocol is based on methods for the detection of Skatole in adipose tissue.

-

Objective: To identify and quantify Skatole (and this compound) in a complex matrix.

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Fused-silica capillary column (e.g., coated with BP20)

-

-

Procedure:

-

Sample Extraction: Extract Skatole from the sample matrix using an appropriate solvent such as chloroform.

-

Injection: Inject the extract onto the GC column.

-

Separation: The components of the extract are separated based on their volatility and interaction with the column stationary phase.

-

Detection: As the separated components elute from the column, they are ionized and their mass-to-charge ratio is determined by the mass spectrometer. This compound will have a distinct mass spectrum compared to unlabeled Skatole, allowing for its specific detection and quantification, often using an isotope dilution method.

-

Signaling Pathways and Experimental Workflows

Skatole Signaling through Aryl Hydrocarbon Receptor (AhR) and p38 MAPK

Skatole, produced by intestinal bacteria from tryptophan, can influence intestinal epithelial cell functions by activating specific signaling pathways. It has been shown to interact with the aryl hydrocarbon receptor (AhR) and to induce the p38 mitogen-activated protein kinase (MAPK) pathway. These interactions can lead to various cellular responses, including apoptosis and the regulation of inflammatory responses.

Caption: Skatole signaling pathways involving AhR and p38 MAPK.

Experimental Workflow: Synthesis of Deuterated Skatole

The synthesis of deuterated indole derivatives like this compound often employs established synthetic routes such as the Fischer indole synthesis. This method involves the reaction of a substituted hydrazine with an aldehyde or ketone in the presence of an acid catalyst.

Deuterium-labeled internal standards for metabolomics

An In-Depth Technical Guide to Deuterium-Labeled Internal Standards for Metabolomics

Introduction

Metabolomics, the comprehensive study of small molecules within a biological system, provides a real-time snapshot of physiological and pathological states. Its application in drug development, biomarker discovery, and personalized medicine hinges on the ability to accurately and reproducibly quantify metabolites in complex biological matrices such as plasma, urine, and tissue. However, analytical variability arising from sample preparation, matrix effects, and instrument drift can significantly compromise data quality.

To address these challenges, the stable isotope dilution (SID) method, employing an internal standard (IS), has become the cornerstone of quantitative mass spectrometry. Among the available options, deuterium-labeled internal standards have emerged as the "gold standard" for their ability to closely mimic the analyte of interest throughout the entire analytical workflow, thereby providing superior accuracy and precision. This technical guide offers an in-depth exploration of the core principles, applications, practical considerations, and experimental protocols for using deuterium-labeled internal standards in metabolomics.

The Core Principle: Stable Isotope Dilution

The fundamental advantage of a deuterium-labeled internal standard lies in its chemical identity to the target analyte. One or more hydrogen atoms in the molecule are replaced with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen. This results in a compound with a higher molecular weight, making it distinguishable by a mass spectrometer, but with nearly identical physicochemical properties to the unlabeled, endogenous analyte.

When a known amount of the deuterated standard is added (spiked) into a sample at the earliest possible stage, it acts as a perfect surrogate. It experiences the same losses during sample extraction, the same variations in injection volume, and the same degree of ion suppression or enhancement in the mass spectrometer's source. By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, these variations are effectively normalized, allowing for highly accurate and precise quantification.

Caption: The principle of correcting analytical variability using a deuterated internal standard.

Advantages and Quantitative Improvements

The use of deuterated internal standards provides

Methodological & Application

Application Notes: Skatole-d8 Internal Standard for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skatole (3-methylindole) is a malodorous organic compound that occurs naturally in the feces of mammals and has a strong fecal odor. In low concentrations, however, its scent is floral, and it is used as a fragrance in perfumes and a flavor enhancer in some foods. In animal husbandry, skatole is a key contributor to "boar taint," an unpleasant odor and flavor in the meat of uncastrated male pigs. Accurate quantification of skatole is crucial for food quality control and in various biological and environmental studies.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the detection and quantification of volatile and semi-volatile compounds like skatole. The use of a stable isotope-labeled internal standard, such as Skatole-d8, is the gold standard for achieving high accuracy and precision in quantitative GC-MS analysis. This compound, being chemically identical to skatole but with a different mass, co-elutes with the analyte and experiences similar effects from sample matrix and instrument variability. This allows for reliable correction of analytical errors, leading to robust and reproducible results.

Applications of this compound in GC-MS Analysis

This compound serves as an invaluable tool in a variety of research and development applications:

-

Food Safety and Quality Control: Primarily used for the quantification of skatole in pork products to monitor and control boar taint, ensuring consumer acceptance.

-

Environmental Monitoring: Analysis of skatole in environmental samples such as water and soil to assess fecal contamination.

-

Clinical and Biomedical Research: Quantification of skatole in biological matrices like feces, plasma, and urine as a potential biomarker for certain gastrointestinal diseases and metabolic disorders.

-

Drug Development: In preclinical and clinical studies, this compound can be used to accurately measure skatole levels as a metabolite of tryptophan or as an indicator of gut microbiota activity, which can be influenced by drug candidates.

Chemical Properties of Skatole and this compound

| Property | Skatole | This compound |

| Chemical Formula | C₉H₉N | C₉HD₈N |

| Molecular Weight | 131.18 g/mol | 139.22 g/mol |

| CAS Number | 83-34-1 | 697807-03-7 |

| Appearance | White to brownish crystalline solid | Not specified, typically similar to unlabeled form |

| Odor | Fecal, floral at low concentrations | Not specified, should be odorless in pure form |

Quantitative Data Summary

The use of this compound as an internal standard in isotope dilution GC-MS methods provides excellent analytical performance. The following table summarizes typical quantitative data from validated methods for skatole analysis in pork fat.

| Parameter | Result | Reference |

| Linearity (R²) | > 0.99 | |

| Repeatability (RSDr) | 3% - 10% | |

| Reproducibility (RSDR) | 10% - 30% | |

| Limit of Detection (LOD) | 0.5 ppb (adipose tissue) | |

| Limit of Quantification (LOQ) | 1.65 ppb (adipose tissue) | |

| Recovery | 87% - 90% |

Experimental Protocols

Protocol 1: Quantification of Skatole in Pork Fat by Isotope Dilution GC-MS

This protocol is adapted from validated methods for the determination of boar taint compounds.

1. Materials and Reagents

-

Skatole analytical standard

-

This compound internal standard

-

Hexane (GC grade)

-

Dichloromethane (GC grade)

-

Ethyl acetate (GC grade)

-

Cyclohexane (GC grade)

-

Sodium sulfate (anhydrous)

-

Bio-beads S-X3 (or equivalent size exclusion chromatography packing)

-

Glass chromatography columns

-

Rotary evaporator

-

GC-MS system with a capillary column (e.g., 5% phenyl-methylpolysiloxane)

2. Sample Preparation

-

Fat Extraction:

-

Homogenize a representative sample of pork back fat.

-

Weigh approximately 1 g of the homogenized fat into a glass tube.

-

Melt the fat in a heating block or water bath at 60-70°C.

-

Centrifuge at 3000 x g for 10 minutes to separate the liquid fat from solid tissue.

-

-

Internal Standard Spiking:

-

Transfer a known volume (e.g., 500 µL) of the molten fat to a clean vial.

-

Add a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution in hexane).

-

Vortex for 30 seconds to ensure thorough mixing.

-

-

Clean-up by Size Exclusion Chromatography (SEC):

-

Prepare an SEC column with Bio-beads S-X3, slurry-packed in the mobile phase (cyclohexane:ethyl acetate, 1:1 v/v).

-

Load the spiked fat sample onto the column.

-

Elute the sample with the mobile phase.

-

Collect the fraction containing skatole (the elution time should be predetermined with standards).

-

-

Concentration:

-

Evaporate the collected fraction to near dryness using a rotary evaporator or a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of hexane (e.g., 100 µL) for GC-MS analysis.

-

3. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Injector: Splitless mode, 250°C

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 min

-

Ramp 1: 10°C/min to 150°C

-

Ramp 2: 5°C/min to 200°C

-

Ramp 3: 20°C/min to 280°C, hold for 5 min

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor:

-

Skatole: m/z 130 (quantification), 131 (qualifier)

-

This compound: m/z 138 (quantification), 139 (qualifier)

-

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

4. Data Analysis and Quantification

-

Integrate the peak areas for the quantification ions of skatole (m/z 130) and this compound (m/z 138).

-

Calculate the response ratio (Area_skatole / Area_this compound).

-

Prepare a calibration curve by analyzing a series of calibration standards containing known concentrations of skatole and a constant concentration of this compound. Plot the response ratio against the concentration of skatole.

-

Determine the concentration of skatole in the sample by interpolating its response ratio on the calibration curve.

Visualizations

Caption: Workflow for GC-MS analysis of skatole using this compound.

Caption: Principle of isotope dilution using this compound.

Application Note: Sample Preparation for Skatole Analysis in Feces

Introduction

Skatole, or 3-methylindole, is a mildly toxic organic compound belonging to the indole family. It is naturally produced in the digestive tract of mammals and birds through the microbial degradation of the amino acid tryptophan and is the primary contributor to fecal odor. While notorious for its strong smell at high concentrations, it has a floral aroma at low concentrations and is used as a fragrance in perfumes and as a flavor enhancer in some foods. In animal husbandry, skatole, along with androstenone, is a key determinant of boar taint in male pigs. Furthermore, fecal skatole concentrations can vary between individuals and may serve as a potential biomarker for different health states, including conditions related to disturbed intestinal microbiota.

Accurate and reproducible quantification of skatole in fecal samples is crucial for research in gut microbiology, animal science, and clinical diagnostics. This application note provides detailed protocols for the preparation of fecal samples for skatole analysis using common analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Skatole Biosynthesis Pathway

Skatole is synthesized in the intestine by gut microbes from L-tryptophan. The pathway involves several enzymatic steps, with indole-3-acetic acid (IAA) being a key intermediate. The conversion process is influenced by the composition of the gut microbiota and intestinal pH.

Application Notes and Protocols for the Preparation of Skatole-d8 Stock and Working Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Skatole-d8, the deuterated form of Skatole (3-methylindole), is a critical internal standard for quantitative analysis in various research and development applications, including pharmacology, metabolism, and environmental science. Accurate and consistent preparation of this compound stock and working solutions is paramount for reliable experimental outcomes. This document provides a detailed protocol for the preparation of this compound solutions, including safety precautions, storage conditions, and recommended concentrations.

Safety Precautions

Before handling this compound, it is crucial to review the Safety Data Sheet (SDS). Skatole and its deuterated analogs are classified as hazardous.

General Hazards:

-

Toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE):

-

Wear protective gloves (chemically resistant).

-

Wear safety goggles with side protection.[2]

-

Wear a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

First Aid Measures:

-

If on skin: Wash with soap and water. If irritation occurs, seek medical advice.[1]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]

-

If inhaled: Move the person to fresh air and allow them to rest in a well-ventilated area. Seek immediate medical attention if symptoms occur.[1][3]

-

If swallowed: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[3]

Materials and Equipment

-

This compound (purity ≥98%)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Pipettes and sterile, filtered pipette tips

-

Amber glass vials with screw caps

-

Vortex mixer

-

Analytical balance

-

Ultrasonic bath (optional, for aiding dissolution)

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Procedure:

-

Weighing this compound: Accurately weigh a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.3922 mg of this compound (Molecular Weight: 139.22 g/mol ).

-

Dissolution: Add the weighed this compound to a clean, dry amber glass vial. Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For 1.3922 mg of this compound, add 1 mL of DMSO.

-

Mixing: Cap the vial securely and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath or sonication in an ultrasonic bath can be used to aid dissolution if needed.[4]

-

Storage: Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5][6] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][6]

Preparation of this compound Working Solutions

Working solutions should be prepared fresh from the stock solution for each experiment. The following is an example of preparing a 100 µM working solution.

Procedure:

-

Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.

-

Dilution: In a new microcentrifuge tube or vial, add the appropriate volume of the desired solvent (e.g., cell culture medium, buffer). To prepare 1 mL of a 100 µM working solution, add 990 µL of the solvent.

-

Add Stock Solution: Add 10 µL of the 10 mM this compound stock solution to the 990 µL of solvent.

-

Mixing: Cap the tube or vial and vortex gently to ensure thorough mixing.

-

Use: The working solution is now ready for use in your experiment. Discard any unused working solution at the end of the day.

Data Presentation

Table 1: this compound Properties and Stock Solution Parameters

| Parameter | Value | Reference |

| Molecular Weight | 139.22 g/mol | [4] |

| Purity | ≥98.50% | [5] |

| Recommended Solvent | DMSO | [4] |

| Stock Solution Concentration | 1 mM - 100 mM | [4] |

| Storage Temperature | -20°C or -80°C | [5][6] |

| Shelf Life at -20°C | 1 month | [5][6] |

| Shelf Life at -80°C | 6 months | [5][6] |

Table 2: Example Dilution Series for this compound Working Solutions

| Desired Concentration (µM) | Volume of 10 mM Stock (µL) | Volume of Diluent (µL) | Final Volume (µL) |

| 1000 | 100 | 900 | 1000 |

| 500 | 50 | 950 | 1000 |

| 100 | 10 | 990 | 1000 |

| 50 | 5 | 995 | 1000 |

| 10 | 1 | 999 | 1000 |

Visualization

Diagram 1: Workflow for Preparation of this compound Stock and Working Solutions

Caption: Workflow for this compound solution preparation.

References

Application Note: Quantification of Skatole-d8 in Microbial Fermentation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skatole (3-methylindole) is a volatile organic compound produced from the microbial degradation of the amino acid L-tryptophan. In the context of gut health and disease, skatole is a significant metabolite of the gut microbiota and has been implicated in various physiological and pathological processes.[1] Accurate quantification of skatole in microbial fermentation studies is crucial for understanding its production by specific microorganisms, the influence of different substrates, and its potential effects on host cells. The use of a stable isotope-labeled internal standard, such as Skatole-d8, is the gold standard for achieving the highest accuracy and precision in mass spectrometry-based quantification methods. This application note provides a comprehensive overview and detailed protocols for the use of this compound in such studies.

Skatole is formed through a multi-step anaerobic fermentation process where L-tryptophan is converted to indole-3-acetic acid (IAA), which is then decarboxylated to form skatole.[2] Several bacterial species, including members of the genera Clostridium, Bacteroides, and Lactobacillus, are known to produce skatole.[1] The concentration of skatole in the gut can be influenced by dietary factors, such as protein intake and the presence of fermentable carbohydrates.[3]

At the cellular level, skatole has been shown to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, immune responses, and intestinal barrier function.[4][5][6] Skatole acts as a partial agonist of AhR, inducing the expression of cytochrome P450 enzymes such as CYP1A1, CYP1A2, and CYP1B1.[5][6] This interaction highlights the importance of skatole as a signaling molecule between the gut microbiota and the host.

Experimental Protocols

This section provides detailed methodologies for the quantification of skatole in microbial fermentation broth using this compound as an internal standard, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Materials and Reagents

-

Skatole (3-methylindole), analytical standard

-

This compound (3-methylindole-d8), as internal standard (IS)

-

Microbial fermentation broth samples

-

Ethyl acetate, HPLC grade

-

Methanol, HPLC grade

-

Anhydrous sodium sulfate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Standard laboratory glassware and equipment (vortex mixer, centrifuge, pipettes, etc.)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Protocol 1: Sample Preparation and Extraction

This protocol outlines the steps for extracting skatole and the internal standard from a microbial fermentation broth.

-

Sample Collection: Collect 1 mL of the microbial fermentation broth into a clean centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution in methanol) to each sample, vortex briefly to mix. This internal standard will account for variations in extraction efficiency and sample matrix effects.

-

Solvent Extraction: Add 2 mL of ethyl acetate to the sample.

-

Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of skatole into the organic phase.

-

Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.

-

Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

-

Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

-

Evaporation: Evaporate the solvent under a gentle stream of nitrogen gas at room temperature until dryness.

-

Reconstitution: Reconstitute the dried extract in a known volume of ethyl acetate or other suitable solvent (e.g., 100 µL) for GC-MS analysis.

Protocol 2: GC-MS Analysis

This protocol provides a general framework for the GC-MS analysis of skatole. Instrument parameters may need to be optimized for specific equipment.

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890N or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL (splitless mode) |

| Oven Temperature Program | Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Mass Spectrometer | Agilent 5973N or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor (m/z) | Skatole: 130 (quantifier), 115, 103 (qualifiers) |

| This compound: 138 (quantifier), 120 (qualifier) |

Protocol 3: Calibration and Quantification

-

Preparation of Calibration Standards: Prepare a series of calibration standards by spiking blank fermentation medium with known concentrations of skatole (e.g., ranging from 0.01 to 10 µg/mL).

-

Addition of Internal Standard: Add the same fixed amount of this compound to each calibration standard as was added to the samples.

-

Extraction and Analysis: Process the calibration standards using the same extraction and GC-MS analysis protocol as the unknown samples.

-

Calibration Curve Construction: Generate a calibration curve by plotting the ratio of the peak area of skatole to the peak area of this compound against the concentration of skatole for each calibration standard.

-

Quantification of Skatole in Samples: Calculate the concentration of skatole in the unknown samples by determining the peak area ratio of skatole to this compound and interpolating the concentration from the calibration curve.

Data Presentation

The following tables summarize quantitative data on skatole production from various microbial fermentation studies.

Table 1: Skatole Production by Different Bacterial Species

| Bacterial Species | Fermentation Conditions | Skatole Concentration (µg/mL) | Reference |

| Clostridium drakei | RGM medium + Tryptophan (48h) | 13.0 - 65.5 | [7] |

| Clostridium scatologenes | RGM medium + Tryptophan | Not specified, but production confirmed | [7] |

| Lactobacillus brevis 1.12 | In vitro culture (120h) | 0.65 (from 1 µg/mL initial) | [1] |

| Lactobacillus plantarum 102 | In vitro culture (120h) | 0.29 (from 1 µg/mL initial) | [1] |

| Lactobacillus casei 6103 | In vitro culture (120h) | 0.52 (from 1 µg/mL initial) | [1] |

| Mixed pig fecal bacteria | Fecal slurry + Tryptophan (pH 6.5) | >80% conversion of added Tryptophan | [8] |

Table 2: Influence of pH on Skatole Production by Mixed Pig Fecal Bacteria

| pH | Relative Skatole Production | Relative Indole Production | Reference |

| 5.0 | High | Low | [8] |

| 6.5 | Highest | Moderate | [8] |

| 8.0 | Low | High | [8] |

Mandatory Visualization

Microbial Tryptophan Metabolism to Skatole

Caption: Microbial metabolic pathway for the conversion of L-tryptophan to skatole.

Experimental Workflow for Skatole Quantification

Caption: Experimental workflow for the quantification of skatole in microbial fermentation samples.

Skatole-Induced Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Caption: Simplified diagram of the skatole-activated Aryl Hydrocarbon Receptor signaling pathway.

References

- 1. Advances in microbial degradation of skatole: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Skatole regulates intestinal epithelial cellular functions through activating aryl hydrocarbon receptors and p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Skatole (3-Methylindole) Is a Partial Aryl Hydrocarbon Receptor Agonist and Induces CYP1A1/2 and CYP1B1 Expression in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Skatole (3-Methylindole) Is a Partial Aryl Hydrocarbon Receptor Agonist and Induces CYP1A1/2 and CYP1B1 Expression in Primary Human Hepatocytes | PLOS One [journals.plos.org]

- 7. Catabolic Pathway for the Production of Skatole and Indoleacetic Acid by the Acetogen Clostridium drakei, Clostridium scatologenes, and Swine Manure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Methylindole (skatole) and indole production by mixed populations of pig fecal bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Analytical Methods for the Quantification of Skatole in Plasma and Urine

Application Note and Protocol

Introduction

Skatole (3-methylindole) is a mildly toxic organic compound naturally occurring in feces and has a strong fecal odor. It is a metabolite of the amino acid tryptophan and is of significant interest in clinical and pharmaceutical research due to its association with various physiological and pathological conditions, including hepatic encephalopathy and as a biomarker for certain metabolic disorders. Accurate and robust analytical methods for the quantification of skatole in biological matrices such as plasma and urine are crucial for advancing research in these areas. This document provides detailed application notes and protocols for the analysis of skatole in plasma and urine samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Quantitative Data Summary

The following tables summarize the quantitative performance of the described analytical methods for skatole in plasma and urine.

Table 1: HPLC with Fluorescence Detection - Method Performance

| Parameter | Plasma | Urine | Reference |

| Limit of Detection (LOD) | - | 0.37 ng/mL | |

| Limit of Quantification (LOQ) | 0.5 ng/mL | - | |

| Linearity Range | 0.5 - 256 ng/mL | 1.0 - 400 ng/mL | |

| Recovery | 102.4 - 108.4% | 89.3 - 93.8% | |

| Intra-assay Precision (RSD%) | < 11.9% | - | |

| Inter-assay Precision (RSD%) | - | - |

Table 2: UHPLC-MS/MS - Method Performance

| Parameter | Plasma/Serum | Urine | Reference |

| Limit of Detection (LOD) | 0.5 - 1 µg/L | - | |

| Limit of Quantification (LOQ) | 2 - 3 µg/L | - | |

| Linearity Range | - | - | |

| Recovery | 87 - 97% | - | |

| Repeatability (RSD%) | < 7.6% | - | |

| Within-Laboratory Reproducibility (RSD%) | < 10.5% | - |

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is suitable for the sensitive quantification of skatole in both plasma and urine samples.

1. Sample Preparation

-

Plasma:

-

To 300 µL of plasma in a microcentrifuge tube, add 300 µL of precipitating solvent (e.g., acetone).

-

Vortex the mixture for 15 seconds (3 x 5 seconds).

-

Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation.

-

Centrifuge at 13,700 x g for 20 minutes at 4°C.

-

Transfer the clear supernatant to an HPLC vial for analysis.

-

-

Urine:

-

For a simplified approach, urine can be diluted with a suitable diluent and directly injected into the HPLC system.

-

Alternatively, for cleaner samples and to reduce matrix effects, a solid-phase extraction (SPE) can be employed. A packed-nanofiber SPE has been shown to be effective.

-

2. HPLC-FLD Conditions

-

Column: C18 reversed-phase column (e.g., 50 x 4.6 mm, 2.7 µm).

-

Mobile Phase: A gradient of 0.1% acetic acid in water (A) and methanol (B). A typical gradient could be: 0.0 min 55% A; 0.1-0.5 min 25% A; 0.6 min 55% A.

-

Flow Rate: 2.0 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 20 µL.

-

Fluorescence Detection: Excitation at 275 nm and emission at 360 nm.

Method 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method offers high selectivity and sensitivity and is ideal for complex biological matrices.

1. Sample Preparation

-

Plasma/Serum:

-

Sample pre-treatment involves an extraction with diethyl ether.

-

This is followed by centrifugal filtration using a 30 kDa cutoff filter to remove proteins.

-

2. UHPLC-MS/MS Conditions

-

UHPLC System: A standard UHPLC system capable of high-pressure gradients.

-

Mass Spectrometer: A tandem mass spectrometer (e.g., Orbitrap) capable of multiple reaction monitoring (MRM).

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the precursor ion of interest.

-

MRM Transitions: Specific precursor-to-product ion transitions for skatole should be optimized.

Visualizations

Troubleshooting & Optimization

Technical Support Center: Optimizing Chromatographic Separation of Skatole and Indole

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of skatole and indole.

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic analysis of skatole and indole.

Issue 1: Poor Resolution Between Skatole and Indole Peaks

Symptoms:

-

Overlapping or co-eluting peaks for skatole and indole.

-

Inability to accurately quantify individual compounds.

Possible Causes & Solutions:

| Cause | Solution |

| Inappropriate Mobile Phase Composition | Optimize the mobile phase. For reverse-phase HPLC, adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. A common mobile phase is a mixture of water, acetonitrile, and methanol. For example, a composition of water:acetonitrile:methanol = 52:40:8 has been used effectively. |

| Incorrect Column Selection | Ensure the use of a suitable column. C18 reversed-phase columns are commonly used for the separation of these compounds. |

| Suboptimal Flow Rate | Adjust the flow rate. A typical flow rate for HPLC separation is 1 mL/min. Lowering the flow rate can sometimes improve resolution but will increase run time. |

| Inadequate Temperature Control | Maintain a constant and optimized column temperature. A temperature of 35°C has been shown to be effective for HPLC separation. |

Issue 2: Peak Tailing or Asymmetry

Symptoms:

-

Chromatographic peaks are not symmetrical, showing a "tail."

-

This can affect integration and quantification accuracy.

Possible Causes & Solutions:

| Cause | Solution |

| Column Overload | Reduce the injection volume or the concentration of the sample. |

| Secondary Interactions with Silica | For basic compounds like indoles, interactions with residual silanol groups on the silica support can cause tailing. Try using a base-deactivated column or adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase. |

| Column Contamination or Degradation | Clean the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced. Regularly flushing the column with a strong solvent can help prevent buildup. |

| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase. Adjusting the pH may improve peak shape. |

Issue 3: Low Sensitivity or Poor Detection

Symptoms:

-

Low signal-to-noise ratio.

-

Difficulty in detecting low concentrations of skatole and indole.

Possible Causes & Solutions:

| Cause | Solution |

| Suboptimal Detector Settings | Optimize detector parameters. For fluorescence detection, which is highly sensitive for indolic compounds, use an excitation wavelength of around 280 nm and an emission wavelength of approximately 350 nm. |

| Low Analyte Concentration | Concentrate the sample before injection. Solid-phase extraction (SPE) can be an effective pre-concentration technique. |

| Detector Choice | For gas chromatography (GC), a nitrogen-phosphorus detector (NPD) offers high sensitivity for nitrogen-containing compounds like indole and skatole. Mass spectrometry (MS) detectors also provide excellent sensitivity and specificity. |

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial HPLC conditions for separating skatole and indole?

A common starting point for HPLC separation of skatole and indole involves a C18 reversed-phase column with a mobile phase consisting of a water, acetonitrile, and methanol mixture. A typical isocratic elution with a mobile phase composition of water:acetonitrile (60:40, v/v) at a flow rate of 1 mL/min and a column temperature of 30°C can be effective. Fluorescence detection with an excitation wavelength of 280 nm and an emission wavelength of 350 nm is recommended for high sensitivity.

Q2: Can Gas Chromatography (GC) be used for skatole and indole analysis?

Yes, GC is a viable technique for the analysis of skatole and indole, often coupled with a mass spectrometry (MS) or a nitrogen-phosphorus detector (NPD). Sample preparation typically involves extraction with an organic solvent like chloroform. GC-MS provides high selectivity and allows for confirmation of the compounds' identities.

Q3: How should I prepare my samples for analysis?

Sample preparation depends on the matrix. For liquid samples like bacterial cultures or urine, a simple dilution and filtration step may be sufficient. For more complex matrices like adipose tissue or feces, an extraction step is necessary. This often involves homogenization followed by liquid-liquid extraction with a solvent such as n-hexane and subsequent extraction with an acetonitrile-water mixture.

Q4: What are typical retention times for skatole and indole in reverse-phase HPLC?

Retention times will vary depending on the specific chromatographic conditions (column, mobile phase, flow rate, temperature). However, under typical reversed-phase conditions, indole will elute before skatole (3-methylindole) due to its slightly higher polarity. In one reported method, the retention time for indole was approximately 7.8 minutes, and for

Technical Support Center: Troubleshooting Low Recovery of Skatole-d8

Welcome to the technical support center for troubleshooting issues related to the sample extraction of Skatole-d8. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems leading to low recovery of this internal standard during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My recovery of this compound is consistently low across all samples. What are the general areas I should investigate?

A1: Consistent low recovery of an internal standard like this compound typically points to a systematic issue in your extraction protocol. The primary areas to investigate include the extraction method itself (SPE, LLE, QuEChERS), the stability of the standard in your sample matrix and processing conditions, and potential losses during solvent evaporation steps. It's crucial to systematically evaluate each step to pinpoint the source of the loss.

Q2: How does pH affect the extraction efficiency of this compound?

A2: The pH of your sample can significantly impact the recovery of this compound. Skatole (3-methylindole) is a weakly basic compound. In acidic conditions, the indole nitrogen can be protonated, increasing its polarity and potentially reducing its affinity for non-polar sorbents in reversed-phase SPE or its partitioning into non-polar solvents during LLE. Conversely, maintaining a neutral to slightly basic pH can help ensure this compound remains in its non-ionized form, improving its extraction into organic solvents. Studies on the microbial production of skatole show that pH can influence its formation, with higher pH favoring skatole production over indole.[1]

Q3: I'm observing high variability in this compound recovery between samples. What could be the cause?

A3: High variability in recovery often points to inconsistent sample processing or matrix effects that differ between samples. Manual extraction steps can introduce variability, so ensure consistent timing, volumes, and mixing for each sample. Matrix effects, where other components in the sample enhance or suppress the analytical signal, can also vary. A stable isotope-labeled internal standard like this compound is designed to co-elute with the analyte and compensate for these effects. However, if the analyte and internal standard experience different matrix effects due to slight chromatographic separation, this compensation can be compromised.[2]

Q4: Could my this compound be degrading during the sample preparation process?

A4: Yes, degradation is a potential cause for low recovery. Skatole can be sensitive to factors like light, extreme temperatures, and strong oxidizing agents. During sample processing, prolonged exposure to harsh conditions should be minimized. For instance, high temperatures during solvent evaporation steps should be carefully controlled. It is also important to assess the stability of this compound in your specific biological matrix under your storage and processing conditions.[3][4]

Troubleshooting Specific Extraction Methods

Solid-Phase Extraction (SPE)

Q5: I suspect my low this compound recovery is occurring during the SPE workflow. How can I troubleshoot this?

A5: To troubleshoot low recovery in SPE, it is essential to analyze the fractions from each step of the process (load, wash, and elution) to determine where the analyte is being lost.

-

Analyte in the Load Fraction: This indicates poor retention on the sorbent. Potential causes include an incorrect choice of sorbent phase for skatole's properties, a sample solvent that is too strong, incorrect pH, or overloading the cartridge.

-

Analyte in the Wash Fraction: This suggests the wash solvent is too strong and is prematurely eluting the this compound. Consider using a weaker wash solvent.

-

No Analyte in Any Fraction: If this compound is not found in the load, wash, or final eluate, it may be irreversibly bound to the sorbent. This can happen if the elution solvent is too weak to disrupt the interaction between the analyte and the sorbent.

dot

Liquid-Liquid Extraction (LLE)

Q6: What are the key parameters to optimize for improving this compound recovery in LLE?

A6: For LLE, the most critical parameters are the choice of extraction solvent, the pH of the aqueous phase, the solvent-to-sample ratio, and the mixing and phase separation techniques.

-

Solvent Choice: The polarity of the extraction solvent should be matched to the analyte. For the relatively non-polar skatole, solvents like hexane, ethyl acetate, or dichloromethane are commonly used.

-

pH Adjustment: As mentioned earlier, maintaining a neutral to slightly basic pH will keep this compound in its non-ionized form, favoring its partition into the organic phase.

-

Solvent-to-Sample Ratio: A higher ratio of organic solvent to the aqueous sample can improve recovery, with a 7:1 ratio often considered a good starting point for optimization.[5]

-

Phase Separation: Emulsion formation can trap the analyte and lead to poor recovery. To break emulsions, you can try centrifugation, adding salt to the aqueous layer ("salting out"), or gentle swirling instead of vigorous shaking.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

Q7: I want to use the QuEChERS method for this compound extraction from a complex matrix like meat. What should I consider for optimal recovery?

A7: The QuEChERS method is excellent for complex matrices. Key considerations for this compound include the initial extraction solvent, the salting-out step, and the dispersive SPE (d-SPE) cleanup.

-

Extraction: Acetonitrile is the most common extraction solvent in QuEChERS. For pH-sensitive compounds, buffered versions of the QuEChERS method (e.g., using citrate or acetate buffers) can improve the stability and recovery of analytes.

-

Salting Out: The addition of salts like magnesium sulfate (MgSO₄) and sodium chloride (NaCl) induces phase separation between the aqueous sample and the acetonitrile.

-

d-SPE Cleanup: The choice of d-SPE sorbent is crucial for removing matrix interferences without retaining the analyte. For a matrix like meat, which is high in fat, a combination of sorbents is often used.

-

PSA (Primary Secondary Amine): Removes sugars and fatty acids.

-

C18: Removes non-polar interferences like fats.

-

GCB (Graphitized Carbon Black): Removes pigments and sterols, but can also adsorb planar molecules like skatole. Use with caution and in minimal amounts if necessary.

-

Data on Skatole Recovery

The following tables summarize recovery data for skatole from various studies, which can serve as a benchmark for your experiments.

| Extraction Method | Matrix | Analyte | Extraction/Elution Solvents | Average Recovery (%) | Reference |

| LLE | Pig Adipose Tissue | Skatole | n-hexane, acetonitrile-water (75:25, v/v) | 98.9 | [6] |

| LLE | Pig Adipose Tissue | Indole | n-hexane, acetonitrile-water (75:25, v/v) | 93.8 | [6] |

| SPE | Feces | Skatole | Methanol | 95 | [7] |

| LLE | Pig Back Fat | Skatole | hexane-2-propanol (92:8, v/v) | 10.3 ± 0.9 | [8] |

| LLE | Pig Back Fat | Indole | hexane-2-propanol (92:8, v/v) | 99.6 ± 4.4 | [8] |

| LLE | Pig Fat | Indole | Methanol | 96 | [5] |

| LLE | Pig Fat | Skatole | Methanol | 91 | [5] |

| SPE Sorbent | Analyte Class | General Recovery Observations | Reference |

| C18 | Non-polar compounds | Generally good for retaining non-polar analytes like skatole from polar matrices. | [6][9] |

| Polymeric (e.g., Oasis HLB) | Broad range of polarities | Often provides high and consistent recoveries for a wide range of analytes. | [10] |

| Z-Sep/Z-Sep+ | Fatty matrices | Good for removing lipids, but may have interactions with certain analytes. | |

| EMR-Lipid | Fatty matrices | Shows good recovery for many pesticides in high-fat samples. |

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a general guideline and may require optimization for your specific application.

-

Sample Pre-treatment:

-

To 1 mL of plasma, add the working concentration of this compound internal standard.

-

Vortex briefly.

-

Adjust the sample pH to >7.5 with a suitable buffer or dilute base to ensure skatole is in its neutral form.

-

-

SPE Cartridge Conditioning:

-

Use a C18 or a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).

-

Condition the cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the sorbent bed to dry.

-

-

Sample Loading:

-

Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

-

-

Washing:

-

Wash the cartridge with 3 mL of a weak solvent to remove polar interferences. A solution of 5-10% methanol in water is a good starting point.

-

-

Elution:

-

Elute the this compound and analyte with 2-3 mL of a strong, non-polar solvent. Acetonitrile or methanol are commonly used. Collect the eluate.

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., < 40°C).

-

Reconstitute the residue in a small, known volume of mobile phase for LC-MS analysis.

-

dot

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. elementlabsolutions.com [elementlabsolutions.com]

- 7. Liquid-Liquid Extraction for Recovery of Paclitaxel from Plant Cell Culture: Solvent Evaluation and Use of Extractants for Partitioning and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. lcms.cz [lcms.cz]

- 10. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to Skatole Quantification: Unveiling the Limits of Detection and Quantification

For researchers, scientists, and drug development professionals investigating the multifaceted roles of skatole, from its contribution to malodor to its complex biological activities, accurate and sensitive quantification is paramount. This guide provides a comparative overview of common analytical methods for skatole determination, focusing on their respective limits of detection (LOD) and quantification (LOQ). The presented data, summarized from peer-reviewed studies, will aid in the selection of the most appropriate assay for your specific research needs.

Performance Comparison of Skatole Assays

The selection of an analytical method for skatole quantification is often dictated by the required sensitivity and the nature of the sample matrix. The following table summarizes the reported LOD and LOQ values for various techniques, offering a clear comparison of their performance capabilities.

| Analytical Method | Detector | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| HPLC | UV | Faeces | 0.2 µg/g | Not Reported |

| HPLC | Fluorescence | Pig Adipose Tissue | 1.53 ng/g[1] | 4.64 ng/g[1] |

| HPLC | Fluorescence | Porcine Plasma | Not Reported | 0.5 ng/mL |

| HPLC | Fluorescence | Seafood | 0.02 mg/kg[2] | Not Reported |

| HPLC | Fluorescence | Pig Adipose Tissue | 4 ng/g[3] | Not Reported |

| GC | Nitrogen-Phosphorus | Faeces, Intestinal Contents | 20 µg/kg[4] | Not Reported |

| UHPLC | HR-Orbitrap-MS | Porcine Serum/Plasma | 0.5 - 1 µg/L | 2 - 3 µg/L[4] |

| Colorimetric | Spectrophotometer | General | Data not consistently reported | Data not consistently reported |

Note: The performance of colorimetric assays, while useful for qualitative or semi-quantitative screening, often lacks the sensitivity and specificity of chromatographic methods. Specific LOD and LOQ values for colorimetric skatole assays are not consistently reported in the literature, as these methods are more susceptible to interference from other indole derivatives[5]. Reagents like p-dimethylaminocinnamaldehyde (DMCA) are noted to be more sensitive than traditional Ehrlich's or Kovac's reagents for indole detection in general[5].

Experimental Methodologies

Detailed experimental protocols are crucial for replicating and validating analytical methods. Below are outlines of typical procedures for the key skatole quantification assays.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This is a widely used method due to its high sensitivity and specificity for skatole.

Sample Preparation (Porcine Plasma):

-

Protein precipitation is performed on the plasma samples.

-

The supernatant is collected for analysis.

Chromatographic Conditions:

-

Mobile Phase: A gradient program utilizing water and methanol.

-

Detection: Fluorescence detection with excitation at 280 nm and emission at 352 nm[6] or excitation at 280 nm and emission at 360 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and is often used for confirmation of skatole identity.

Sample Preparation (Pork Fat):

-

The fat sample is melted and centrifuged to separate the liquid fat.

-

The sample is spiked with an isotopically labeled internal standard.

-

The sample undergoes cleanup, for example, by size exclusion chromatography (SEC).

-

The purified sample is evaporated and reconstituted before injection.

Chromatographic and Mass Spectrometric Conditions:

-

Analysis Mode: Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) for enhanced sensitivity and specificity[6].

Colorimetric Assay

Colorimetric methods provide a rapid and simple approach for skatole screening.

General Principle:

-

Skatole is extracted from the sample into a suitable solvent.

-

A chromogenic reagent, such as a derivative of p-dimethylaminobenzaldehyde (Ehrlich's reagent) or p-dimethylaminocinnamaldehyde (DMCA), is added.

-

The resulting colored product is measured spectrophotometrically. The color development can be influenced by the presence of other indolic compounds[5].

Visualizing Key Processes

To further elucidate the context of skatole analysis, the following diagrams illustrate the biosynthetic origin of skatole and a generalized workflow for its quantification.

Caption: Bacterial conversion of tryptophan to skatole.

Caption: A streamlined workflow for skatole analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. US4906563A - Detection of skatole for meat quality - Google Patents [patents.google.com]

- 3. Rapid determination of skatole and indole in pig back fat by normal-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a quantitative method for the simultaneous analysis of the boar taint compounds androstenone, skatole and indole in porcine serum and plasma by means of ultra-high performance liquid chromatography coupled to high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of three reagents for detecting indole production by anaerobic bacteria in microtest systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Analysis of Indole and Skatole Decomposition Metabolism in Acinetobacter piscicola p38 Utilizing Biochemical and Omics Approaches [mdpi.com]

Navigating Analytical Rigor: A Comparative Guide to Robustness Testing Using Skatole-d8

In the landscape of analytical chemistry, particularly within drug development and research, the validation of analytical methods is a cornerstone of reliable and reproducible data. A critical facet of this validation is robustness testing, which challenges the method's resilience to small, deliberate variations in its parameters. For analytes like Skatole, a compound of interest in various biological and environmental matrices, the choice of an appropriate internal standard is paramount for accurate quantification. This guide provides an objective comparison of Skatole-d8, a deuterated analog, against other alternatives for the robustness testing of analytical methods, supported by experimental data and detailed protocols.

Performance Comparison of Internal Standards

The selection of an internal standard is a critical decision that can significantly influence the outcome of a robustness test. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, thus compensating for variations. In the context of Skatole analysis, this compound, as a stable isotope-labeled internal standard, is often considered the gold standard. However, structural analogs are also employed. The following table summarizes the performance characteristics of this compound and its common alternatives based on data from various analytical method validations.

| Internal Standard | Type | Key Performance Characteristics | Typical Observations in Robustness Testing |

| This compound | Stable Isotope-Labeled | Co-elutes with Skatole, exhibits identical extraction recovery and ionization efficiency.[1][2][3] | Provides the most reliable correction for variations in chromatographic conditions and matrix effects, leading to low relative standard deviation (RSD) values under varied parameters. |

| 2-Methylindole | Structural Analog | Similar chemical structure to Skatole.[4][5] | May exhibit slight differences in retention time and ionization response compared to Skatole, potentially leading to increased variability in results when method parameters are altered.[5] |

| 5-Methylindole | Structural Analog | Similar chemical structure to Skatole.[6] | Can be a suitable alternative, but its response to changes in analytical conditions may not perfectly mirror that of Skatole, requiring careful validation.[6] |

| Indole-d7 | Stable Isotope-Labeled | Isotopically labeled analog of a related compound (Indole). | While effective for Indole, its utility for Skatole quantification depends on the similarity of their chromatographic and mass spectrometric behavior, which may not be ideal. |

Experimental Protocols for Robustness Testing

A systematic approach is crucial for evaluating the robustness of an analytical method. The Plackett-Burman experimental design is an efficient statistical method for screening the most significant factors from a list of many potential variables.[7][8][9][10][11]

Objective:

To assess the robustness of an LC-MS/MS method for the quantification of Skatole using this compound as an internal standard.

Methodology:

A Plackett-Burman design will be employed to systematically vary key analytical parameters.

Parameters and Variations:

The following table outlines the parameters to be intentionally varied and their proposed low (-1) and high (+1) levels around the nominal method conditions.

| Factor | Parameter | Nominal Value | Low Level (-1) | High Level (+1) |

| A | Mobile Phase pH | 3.0 | 2.8 | 3.2 |

| B | Column Temperature (°C) | 40 | 38 | 42 |

| C | Flow Rate (mL/min) | 0.4 | 0.38 | 0.42 |

| D | Organic Phase Composition (%) | 70 | 68 | 72 |

| E | Injection Volume (µL) | 5 | 4 | 6 |

| F | Drying Gas Temperature (°C) | 250 | 240 | 260 |

| G | Nebulizer Pressure (psi) | 45 | 40 | 50 |

Procedure:

-

Standard and Sample Preparation: Prepare a stock solution of Skatole and the internal standard (this compound). Prepare quality control (QC) samples at low, medium, and high concentrations by spiking the analyte and internal standard into the appropriate matrix (e.g., pork fat, plasma).[1][2]

-

Experimental Runs: Conduct a series of analytical runs as dictated by the Plackett-Burman design matrix. Each run will have a unique combination of the high and low levels of the investigated parameters.

-

Data Analysis: For each run, determine the peak area ratio of Skatole to this compound. Calculate the mean, standard deviation, and relative standard deviation (RSD) of the results for each parameter level.

-

Effect Calculation: Determine the effect of each parameter on the analytical result. A parameter is considered to have a significant effect if its variation leads to a statistically significant change in the measured concentration.

Visualizing the Workflow

To better understand the logical flow of robustness testing and the underlying principles of using a deuterated internal standard, the following diagrams are provided.

Caption: A flowchart illustrating the key stages of a robustness testing protocol.

Caption: The workflow demonstrating the principle of isotope dilution mass spectrometry.

References

- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 2. Validation by collaborative trial of a method for the determination by GC–MS and LC–MS/MS of boar taint marker compounds in pork tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of a method for simultaneous analysis of the boar taint compounds indole, skatole and androstenone in pig fat using liquid chromatography-multiple mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhanced HPLC Method for Boar Taint Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Application of Plackett–Burman Design for Spectrochemical Determination of the Last-Resort Antibiotic, Tigecycline, in Pure Form and in Pharmaceuticals: Investigation of Thermodynamics and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報